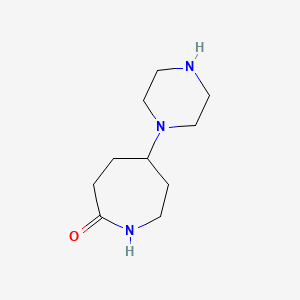

5-(Piperazin-1-yl)azepan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Piperazin-1-yl)azepan-2-one is a chemical compound with the CAS Number: 1909316-54-6 . It has a molecular weight of 197.28 .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes 5-(Piperazin-1-yl)azepan-2-one, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 5-(Piperazin-1-yl)azepan-2-one is 1S/C10H19N3O/c14-10-2-1-9(3-4-12-10)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14) .Chemical Reactions Analysis

The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Applications De Recherche Scientifique

Therapeutic Uses and Pharmacological Activities

Piperazine derivatives are integral to the rational design of drugs, featuring prominently across various therapeutic domains. These compounds have been identified for their roles in enhancing central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. They are also utilized in pain relief and imaging applications. The modification of substituents on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, impacting pharmacokinetics and pharmacodynamics factors crucial for drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine derivatives have shown considerable promise against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their versatility as a medicinally important scaffold makes piperazine an essential core in numerous marketed drugs with diverse pharmacological activities. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules highlight the compound's potential to address gaps and develop safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antidepressant Properties

The antidepressant capabilities of piperazine derivatives, including their effectiveness in treating various types of depression, have been documented. These compounds demonstrate a wide range of mechanisms, including the modulation of neurotransmitter levels, inhibition of monoamine oxidase enzymes, and interactions with various receptor types. This diversity in action underlines the significance of piperazine derivatives in developing new and more effective antidepressant therapies (Pei, 1983).

Role in Drug Metabolism and Pharmacokinetics

The metabolic profiling and pharmacokinetics of drugs containing the piperazine moiety, such as saracatinib, reveal the formation of reactive intermediates during metabolism. These insights are crucial for understanding the potential side effects and safety profiles of piperazine-containing medications. The identification of phase I metabolites and the mechanisms of bioactivation provide valuable information for the rational design of safer drugs (Attwa, Kadi, Darwish, & Alrabiah, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

5-piperazin-1-ylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10-2-1-9(3-4-12-10)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJNGANBLRUIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCCC1N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperazin-1-yl)azepan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)

![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)

![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)

![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)